1-(2H-Chromen-3-yl)-1H-imidazole
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Overview
Description
1-(2H-Chromen-3-yl)-1H-imidazole is a compound that combines the structural features of chromene and imidazole. Chromenes are oxygen-containing heterocycles that are widely found in natural products, pharmaceutical agents, and biologically relevant molecules . Imidazoles are nitrogen-containing heterocycles that are also prevalent in many biologically active compounds. The combination of these two moieties in a single molecule can result in unique chemical and biological properties.
Preparation Methods
The synthesis of 1-(2H-Chromen-3-yl)-1H-imidazole can be achieved through various synthetic routes. One common method involves the cyclization of 2-(2-oxo-2H-chromen-3-yl)acetohydrazide with formamide under acidic conditions . Another approach is the reaction of 3-formylchromone with imidazole in the presence of a base such as potassium carbonate . Industrial production methods may involve optimizing these reactions for higher yields and purity, using scalable processes and green chemistry principles.
Chemical Reactions Analysis
1-(2H-Chromen-3-yl)-1H-imidazole undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles, forming substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2H-Chromen-3-yl)-1H-imidazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2H-Chromen-3-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in disease processes, or it may activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
1-(2H-Chromen-3-yl)-1H-imidazole can be compared with other similar compounds, such as:
2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones: These compounds also contain the chromene moiety and have been studied for their antimicrobial activity.
2-imino-2H-chromen-3-yl-1,3,5-triazines: These compounds are hybrids of chromene and triazine, and they have shown anticancer activity.
3-(benzoxazol-2-yl)-2H-chromen-2-imines: These compounds combine chromene with benzoxazole and have been investigated for their cytotoxic properties.
The uniqueness of this compound lies in its specific combination of chromene and imidazole moieties, which can result in distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
89781-74-8 |
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Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-(2H-chromen-3-yl)imidazole |
InChI |
InChI=1S/C12H10N2O/c1-2-4-12-10(3-1)7-11(8-15-12)14-6-5-13-9-14/h1-7,9H,8H2 |
InChI Key |
ZNTZYZTUMRXBMY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)N3C=CN=C3 |
Origin of Product |
United States |
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